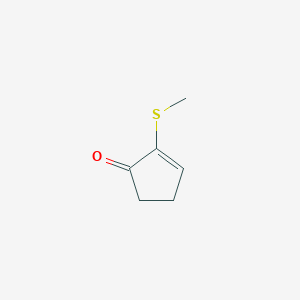
2-(Methylsulfanyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanylcyclopent-2-en-1-one is an organic compound with the molecular formula C6H8OS. It is a derivative of cyclopentenone, featuring a methylsulfanyl group attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with a methylsulfanyl reagent under appropriate conditions. For instance, aromatic aldehydes can react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to yield derivatives of cyclopent-2-en-1-one .
Industrial Production Methods
Industrial production methods for 2-methylsulfanylcyclopent-2-en-1-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2-methylsulfanylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylsulfanylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: The parent compound without the methylsulfanyl group.
2-methylcyclopent-2-en-1-one: A similar compound with a methyl group instead of a methylsulfanyl group.
Cyclopent-2-en-1-thione: A sulfur analog of cyclopent-2-en-1-one.
Uniqueness
2-methylsulfanylcyclopent-2-en-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
60887-85-6 |
|---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-methylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8OS/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3 |
InChI Key |
XJWLUVSHTRWHFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


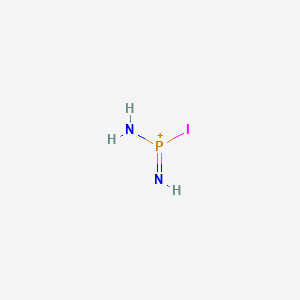
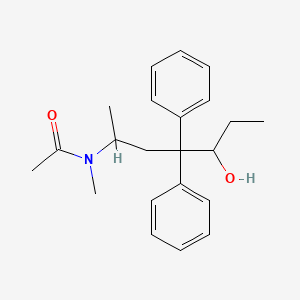
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
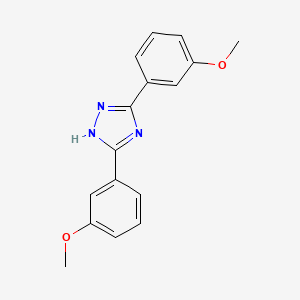
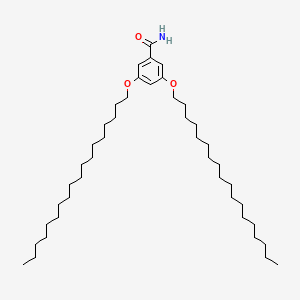
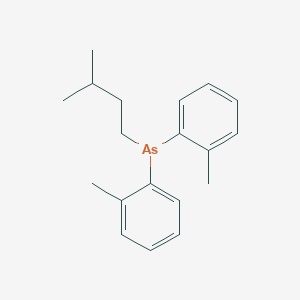


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
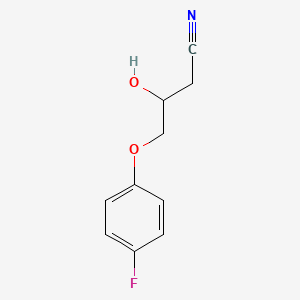
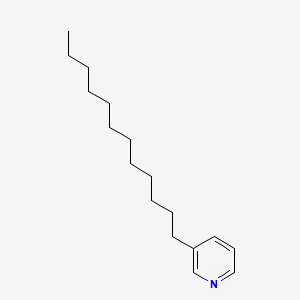
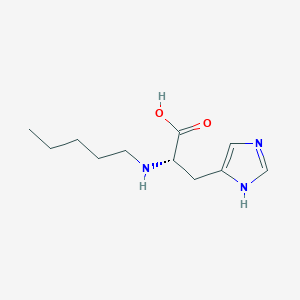
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
